molecular formula C15H15FN2O B2929218 6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide CAS No. 1376301-97-1

6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide

Cat. No. B2929218
CAS RN: 1376301-97-1
M. Wt: 258.296
InChI Key: NASBROXWSRQNSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-fluoropyridine-3-carboxaldehyde with 3-phenylpropylamine . The carboxaldehyde group reacts with the amine, resulting in the formation of the carboxamide. Detailed synthetic pathways and conditions can be found in the literature .


Molecular Structure Analysis

The molecular structure of 6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide consists of a pyridine ring with a fluorine atom at position 6. The carboxamide group is attached to the pyridine nitrogen, and the phenylpropyl moiety is linked to the amide nitrogen. The geometry, bond lengths, and angles can be further explored using computational methods .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and hydrogen bonding. Investigating its reactivity with different functional groups and conditions is essential for understanding its chemical behavior .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Collect UV-Vis, IR, and NMR spectra for characterization .

Safety and Hazards

  • Environmental Impact : Assess its environmental persistence and potential harm .

Future Directions

  • Clinical Trials : Consider preclinical and clinical trials for therapeutic applications .

For more detailed information, refer to the research article by Gaddam Ramesh et al .

properties

IUPAC Name

6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-14-9-8-13(11-18-14)15(19)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASBROXWSRQNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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